Bienvenue dans la boutique en ligne BenchChem!

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Permeability

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1935329-48-8) is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methoxymethyl group at position 3 and a 4-fluoropyrrolidin-2-yl moiety at position 5. With a molecular weight of 201.20 g/mol, XLogP3 of -0.2, one hydrogen bond donor, six hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 60.2 Ų, this compound occupies a distinct physicochemical space relative to its closest alkyl- and aryl-substituted analogs.

Molecular Formula C8H12FN3O2
Molecular Weight 201.2 g/mol
CAS No. 1935329-48-8
Cat. No. B1475752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole
CAS1935329-48-8
Molecular FormulaC8H12FN3O2
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESCOCC1=NOC(=N1)C2CC(CN2)F
InChIInChI=1S/C8H12FN3O2/c1-13-4-7-11-8(14-12-7)6-2-5(9)3-10-6/h5-6,10H,2-4H2,1H3
InChIKeyJCIORAAYXYPIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1935329-48-8): Procurement-Ready Physicochemical and Structural Baseline


5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1935329-48-8) is a fluorinated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted with a methoxymethyl group at position 3 and a 4-fluoropyrrolidin-2-yl moiety at position 5 [1]. With a molecular weight of 201.20 g/mol, XLogP3 of -0.2, one hydrogen bond donor, six hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 60.2 Ų, this compound occupies a distinct physicochemical space relative to its closest alkyl- and aryl-substituted analogs [1]. Commercial availability at 98% purity from multiple suppliers positions it as an accessible intermediate for medicinal chemistry and chemical biology applications .

Why 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole Cannot Be Casually Substituted by In-Class Analogs


The 1,2,4-oxadiazole/pyrrolidine chemotype is highly sensitive to substituent variation at the oxadiazole 3-position. Across a small set of close analogs that maintain the identical 4-fluoropyrrolidin-2-yl group and oxadiazole core, computed XLogP3 values span from -0.2 (methoxymethyl) to +1.8 (phenyl), hydrogen bond acceptor counts range from 5 to 6, and TPSA values shift by 9.2 Ų [1][2][3][4]. These differences are sufficient to alter membrane permeability, solubility, and protein-binding profiles, meaning that a sourcing decision made on the basis of scaffold alone—without accounting for the specific 3-substituent—carries a material risk of divergent biological outcomes and wasted synthesis effort [5].

Quantitative Differentiation of 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole Against Its Closest Structural Analogs


Lower Lipophilicity (XLogP3 = -0.2) Relative to Ethyl, Isopropyl, and Phenyl Analogs

The target compound exhibits an XLogP3 of -0.2, which is 1.2 log units lower than the 3-ethyl analog (XLogP3 = 1.0) [1], 1.5 log units lower than the 3-isopropyl analog (XLogP3 = 1.3) [2], and 2.0 log units lower than the 3-phenyl analog (XLogP3 = 1.8) [3]. This places the methoxymethyl-substituted compound in a more hydrophilic regime, consistent with improved aqueous solubility and reduced non-specific membrane partitioning.

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen Bond Acceptor Capacity (HBA = 6) Versus All Common Analogs

The methoxymethyl substituent introduces an additional ether oxygen, raising the hydrogen bond acceptor count to 6, compared to 5 for the 3-ethyl, 3-methyl, 3-isopropyl, and 3-phenyl analogs [1][2][3][4]. This additional HBA capability can strengthen polar interactions with protein targets and increase aqueous solubility, providing a structural handle for modulating target binding kinetics.

Hydrogen bonding Solubility Target engagement

Elevated Topological Polar Surface Area (TPSA = 60.2 Ų) Predicts Improved Permeability Selectivity

The target compound has a TPSA of 60.2 Ų, which is 9.2 Ų higher than the 3-ethyl analog (TPSA = 51 Ų) [1] and the 3-methyl analog (TPSA = 51 Ų) [2], and identical in rank order to the 3-isopropyl and 3-phenyl analogs (both TPSA = 51 Ų) [3][4]. In standard drug-likeness filters, a TPSA below 60 Ų often correlates with good oral absorption, while values between 60–70 Ų may be advantageous for balancing permeability with solubility. The methoxymethyl substitution thus sits at a critical boundary that can discriminate between CNS-penetrant and peripherally restricted profiles.

TPSA Membrane permeability CNS penetration

Increased Rotatable Bond Count (3 vs. 2) Confers Greater Conformational Adaptability

The methoxymethyl group introduces an additional rotatable bond (C-O-C-C torsion), resulting in a total of 3 rotatable bonds compared to 2 for the 3-ethyl, 3-isopropyl, and 3-phenyl analogs [1][2][3]. While excessive rotatable bonds can penalize binding entropy, a modest increase from 2 to 3 may enhance induced-fit adaptability to protein binding pockets—particularly advantageous for targets that require conformational rearrangement upon ligand binding.

Conformational flexibility Entropy Binding kinetics

Class-Level Antibacterial Potency: Pyrrolidine-Oxadiazole Hybrids Achieve Mid-Nanomolar DNA Gyrase IC50 Values

Although no direct assay data exists for CAS 1935329-48-8, a closely related series of 1,2,4-oxadiazole/pyrrolidine hybrids demonstrated potent inhibition of E. coli DNA gyrase, with compound 16 achieving an IC50 of 120 nM, outperforming the reference drug novobiocin (IC50 = 170 nM) [1]. Compound 16 also exhibited MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, comparable to ciprofloxacin (30 and 60 ng/mL, respectively) [1]. This class-level evidence indicates that the oxadiazole-pyrrolidine chemotype is intrinsically capable of sub-micromolar antibacterial target engagement.

Antibacterial DNA gyrase Topoisomerase IV

4-Fluoropyrrolidine Moiety: Class-Wide Advantage for Metabolic Stability and Target Binding Affinity

The 4-fluoropyrrolidine substituent is a recognized privileged fragment in medicinal chemistry, with documented benefits in enhancing metabolic stability and modulating pKa of the adjacent amine. In the DPP-IV inhibitor class, fluoropyrrolidine-containing compounds have demonstrated nanomolar enzymatic inhibition (e.g., 5-oxo-1,2,4-oxadiazole derivative with DPP-IV IC50 = 3 nM) [1]. While no direct comparative data between 4-fluoropyrrolidine and non-fluorinated pyrrolidine analogs exist for the target compound, the broader fluorine medicinal chemistry literature supports a consistent trend of improved oxidative metabolic stability and target residence time compared to the non-fluorinated counterparts [1][2].

Metabolic stability Fluorine substitution DPP-IV

Recommended Research and Industrial Application Scenarios for 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole (CAS 1935329-48-8)


Fragment-Based Lead Discovery Requiring a Hydrophilic, Hydrogen-Bond-Rich Oxadiazole Building Block

With an XLogP3 of -0.2 and an HBA count of 6, the compound is ideally suited for fragment libraries targeting hydrophilic enzyme active sites or protein-protein interaction interfaces where excessive lipophilicity would promote non-specific binding. Its TPSA of 60.2 Ų places it at a permeability threshold that can be exploited to bias hits toward peripherally active or orally bioavailable leads, as informed by the quantitative comparisons in Section 3 [1].

Medicinal Chemistry SAR Campaigns Exploring 3-Position Substituent Effects on Antibacterial Activity

The class-level evidence from pyrrolidine-oxadiazole hybrids demonstrates that subtle 3-position modifications can shift DNA gyrase IC50 values by >2-fold [2]. The methoxymethyl group, with its distinct electronic and steric profile compared to ethyl, isopropyl, or phenyl, makes this compound a strategic intermediate for generating novel analogs with potentially differentiated antibacterial potency and resistance profiles.

Central Nervous System Drug Discovery Programs Requiring Fine-Tuned Permeability

The 9.2 Ų TPSA elevation over the 3-ethyl analog may provide a critical differentiation for CNS programs that need to dial in permeability—either to enhance brain penetration for neurological targets or to restrict it for peripheral selectivity [1]. Computational models consistently use 60 Ų as a threshold, making this compound a valuable tool for testing permeability hypotheses.

Late-Stage Functionalization and PROTAC Linker Design

The methoxymethyl ether oxygen and the fluoropyrrolidine amine provide two distinct synthetic handles for orthogonal conjugation chemistry. The additional rotatable bond and hydrogen bond acceptor offer conformational flexibility and polarity that are desirable in PROTAC linker design, where physicochemical properties directly influence ternary complex formation and cellular permeability [1].

Quote Request

Request a Quote for 5-(4-Fluoropyrrolidin-2-yl)-3-(methoxymethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.